molecular formula C31H35N2NaO11 B1679985 Albamycin;Cathomycin CAS No. 1476-53-5

Albamycin;Cathomycin

Cat. No. B1679985
CAS RN: 1476-53-5
M. Wt: 634.6 g/mol
InChI Key: WWPRGAYLRGSOSU-RNROJPEYSA-M
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Description

Albamycin and Cathomycin are two antibiotics that have been used in the treatment of various bacterial infections. Both antibiotics are derived from the actinomycete family of bacteria, and they are closely related to each other. Albamycin and Cathomycin are both semi-synthetic antibiotics that are used to treat a variety of bacterial infections. Both antibiotics have a broad spectrum of activity and are effective against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Antibacterial Activity

Albamycin and Cathomycin, also known as Novobiocin, have been widely studied for their antibacterial properties. A study from 1968 highlights that these antibiotics show significant activity against a range of bacteria, including staphylococci, streptococci, and pneumococci. Gram-negative organisms like Neisseria and Haemophilus are moderately sensitive to these antibiotics, with Proteus showing resistance among enterobacteria (British Medical Journal, 1968).

Clinical Applications

Clinical and laboratory studies from 1956 demonstrate Novobiocin's effectiveness against Gram-positive bacteria and certain Gram-negatives, with a particular emphasis on its high susceptibility to staphylococci resistant to other antibiotics (A.M.A. archives of internal medicine, 1956).

Antimicrobial and Antiparasitic Potential

A 1957 study on non-gonococcal urethritis treatment with Novobiocin highlighted its promising antimicrobial and antiparasitic potentiality (The British Journal of Venereal Diseases, 1957).

Pharmaceutical Properties

Research on Novobiocin's physical characteristics revealed its biologically active amorphous acid form, which is metastable in aqueous suspension and can revert to a less soluble, inactive crystalline form (Journal of the American Pharmaceutical Association. American Pharmaceutical Association, 1960).

Biosynthesis and Genetic Engineering

A 2008 study discusses the biosynthetic gene clusters for aminocoumarin antibiotics like Novobiocin, exploring their potential applications in oncology and their production in various Streptomyces strains. This study also delves into methods for genetic modification and the creation of new antibiotic derivatives (Current topics in medicinal chemistry, 2008).

Novel Applications in Material Science

An innovative 2008 study illustrated the use of antibiotic-sensing hydrogels for inducible release of biopharmaceuticals, using genetically engineered bacterial gyrase subunit B and Novobiocin. This research highlights the potential of pharmacologically controlled hydrogels for drug delivery within patients (Nature materials, 2008).

Mechanism of Action

Target of Action

Albamycin, also known as Cathomycin or Novobiocin Sodium Salt, is an aminocoumarin antibiotic . The primary target of this compound is the GyrB subunit of the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .

Mode of Action

Novobiocin interacts with its target by acting as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . By inhibiting this reaction, Novobiocin effectively blocks the energy transduction process necessary for the DNA gyrase to introduce supercoils into DNA .

Biochemical Pathways

The inhibition of the GyrB subunit disrupts the normal functioning of the DNA gyrase enzyme. This disruption prevents the introduction of negative supercoils into the DNA, which is a critical step in DNA replication and transcription . As a result, the bacterial cell cannot properly replicate its DNA or transcribe its genes, leading to cell death .

Pharmacokinetics

It is primarily administered intravenously . The elimination half-life of Novobiocin is approximately 6 hours, and it is primarily excreted through the renal route .

Result of Action

The primary molecular effect of Novobiocin’s action is the inhibition of DNA replication and transcription in bacterial cells . On a cellular level, this leads to the death of the bacterial cell . Novobiocin is particularly effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Analysis

Biochemical Properties

Novobiocin sodium salt plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are vital for maintaining the supercoiling of DNA, which is necessary for DNA replication and transcription. Novobiocin sodium salt binds to the GyrB subunit of DNA gyrase, blocking the ATPase activity required for energy transduction . Additionally, it interacts with human organic anion transporters hOAT1, hOAT3, and hOAT4, with varying affinities .

Cellular Effects

Novobiocin sodium salt exerts significant effects on various cell types and cellular processes. It inhibits DNA synthesis by targeting bacterial DNA gyrase, leading to cell death . In eukaryotic cells, it inhibits the chaperone activity of Hsp90, affecting protein folding and stability . Novobiocin sodium salt also influences cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation state of several cytosolic proteins .

Molecular Mechanism

The molecular mechanism of Novobiocin sodium salt involves the inhibition of the GyrB subunit of bacterial DNA gyrase . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, preventing the energy transduction necessary for DNA supercoiling . This inhibition disrupts DNA replication and transcription, leading to bacterial cell death. Additionally, Novobiocin sodium salt binds to Hsp90, altering its molecular chaperone activity and affecting the stability of client proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Novobiocin sodium salt can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to Novobiocin sodium salt has been shown to cause degradation of DNA gyrase and Hsp90, leading to sustained inhibition of DNA synthesis and protein folding . These effects have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Novobiocin sodium salt vary with different dosages in animal models. At lower doses, it exhibits bacteriostatic activity, inhibiting bacterial growth without killing the cells . At higher doses, it becomes bactericidal, leading to bacterial cell death . Adverse reactions are quite frequent at higher doses, including toxicity and resistance development . These effects have been observed in various animal models, including cattle, dogs, and poultry .

Metabolic Pathways

Novobiocin sodium salt is involved in several metabolic pathways, primarily related to its role as an antibiotic. It inhibits the ATPase activity of DNA gyrase, disrupting DNA replication and transcription . Additionally, it affects the metabolism of eukaryotic cells by inhibiting Hsp90, leading to altered protein folding and stability . These interactions can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, Novobiocin sodium salt is transported and distributed through interactions with various transporters and binding proteins. It interacts with human organic anion transporters hOAT1, hOAT3, and hOAT4, facilitating its uptake and distribution . These interactions influence the localization and accumulation of Novobiocin sodium salt within specific cellular compartments .

Subcellular Localization

Novobiocin sodium salt exhibits specific subcellular localization, primarily targeting the nucleus and cytoplasm. It binds to DNA gyrase within the nucleus, inhibiting DNA replication and transcription . Additionally, it interacts with Hsp90 in the cytoplasm, affecting protein folding and stability . These interactions are facilitated by targeting signals and post-translational modifications that direct Novobiocin sodium salt to specific cellular compartments.

properties

IUPAC Name

sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPRGAYLRGSOSU-RNROJPEYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N2NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albamycin;Cathomycin
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Albamycin;Cathomycin
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Albamycin;Cathomycin
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Albamycin;Cathomycin

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